2-Naphthyl laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Naphthyl Laurate

is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .

The compound has a molecular formula of C22H30O2 and a molecular weight of 326.48 . It’s a white to light yellow to light orange powder to crystal with a melting point of 59.0 to 63.0 °C . It’s soluble in toluene .

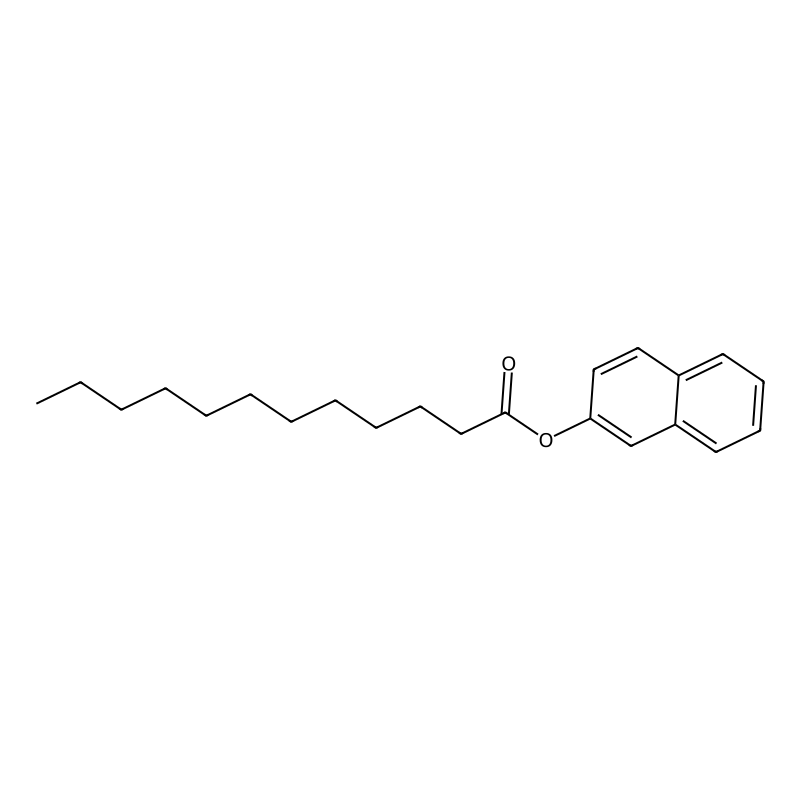

2-Naphthyl laurate is an organic compound classified as an ester, specifically the lauric acid ester of 2-naphthol. Its chemical formula is , and it is recognized by the CAS Registry Number 6343-73-3. This compound features a naphthalene ring structure, which contributes to its unique chemical properties and potential applications in various fields. The molecular structure consists of a lauric acid moiety (a saturated fatty acid with twelve carbon atoms) attached to the 2-position of the naphthalene ring, giving it distinctive physicochemical characteristics that make it suitable for specific biochemical applications .

- Hydrolysis: In the presence of water and an acid or base catalyst, 2-naphthyl laurate can hydrolyze to yield 2-naphthol and lauric acid.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, potentially producing different naphthyl esters or fatty acids.

- Oxidation: The naphthalene moiety may undergo oxidation, leading to various products depending on the conditions and reagents used.

These reactions are significant for synthesizing derivatives or exploring its reactivity in organic synthesis .

2-Naphthyl laurate has been studied for its biological activities, particularly as a biochemical reagent in life sciences. It may exhibit antimicrobial properties due to the presence of the naphthalene ring, which is known for its biological activity. Additionally, esters like 2-naphthyl laurate are often investigated for their roles in drug delivery systems and as potential therapeutic agents .

The synthesis of 2-naphthyl laurate typically involves esterification reactions, where lauric acid reacts with 2-naphthol in the presence of a catalyst. Common methods include:

- Direct Esterification: This method involves heating 2-naphthol with lauric acid under reflux conditions, often using a strong acid catalyst such as sulfuric acid to facilitate the reaction.

- Acid-Catalyzed Reaction: The reaction can be performed using acid chlorides or anhydrides derived from lauric acid to react with 2-naphthol, providing a more efficient route to form esters.

These methods yield 2-naphthyl laurate with varying degrees of purity and yield depending on reaction conditions .

2-Naphthyl laurate has several applications across different fields:

- Biochemical Research: It serves as a reagent in biochemical assays and studies involving lipid metabolism and enzyme activity.

- Pharmaceuticals: Due to its potential biological activity, it may be explored for therapeutic applications or as a drug delivery vehicle.

- Cosmetics: The compound can be used in formulations for its emollient properties, contributing to skin hydration and texture improvement.

These applications highlight its versatility as both a chemical reagent and an ingredient in consumer products .

Research into the interactions of 2-naphthyl laurate with biological systems is ongoing. Preliminary studies suggest that it may interact with cellular membranes or proteins due to its lipophilic nature. Such interactions could influence its bioavailability and efficacy in biological assays. Further studies are necessary to elucidate specific mechanisms of action and interactions at the molecular level .

Several compounds share structural similarities with 2-naphthyl laurate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthyl Laurate | Ester | Has a similar structure but with a different position of the naphthalene ring. |

| Lauric Acid | Fatty Acid | A simpler structure without aromaticity; serves as the parent compound. |

| Octadecyl Naphthalene-1-sulfonate | Sulfonate Ester | Contains a sulfonate group, enhancing solubility in water compared to 2-naphthyl laurate. |

| Benzyl Laurate | Ester | Contains benzene instead of naphthalene; used in similar applications but with different properties. |

The uniqueness of 2-naphthyl laurate lies in its combination of an aliphatic fatty acid and an aromatic naphthalene structure, which may confer distinct physicochemical properties and biological activities compared to other compounds listed above .